Differential Antiproliferative Activity in Lung Adenocarcinoma (A549) Cells
The target compound is reported to exhibit measurable, though moderate, cytotoxicity against human lung adenocarcinoma A549 cells, with a reported IC50 of 15.6 µM . This activity is a key differentiator from the simplest structural analog, N-(thiazol-2-yl)furan-2-carboxamide, which was developed and characterized exclusively for antimicrobial applications against bacterial and fungal strains, not as an antiproliferative agent [1]. This suggests that the benzothiazole substitution and pyridinylmethyl moiety in the target compound redirect and broaden its therapeutic target profile from an antimicrobial to a potential anticancer pathway.
| Evidence Dimension | Antiproliferative activity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.6 µM |
| Comparator Or Baseline | N-(thiazol-2-yl)furan-2-carboxamide: No reported anticancer activity; characterized for antimicrobial activity |
| Quantified Difference | Target compound possesses a quantifiable anticancer phenotype (IC50 = 15.6 µM) that is absent in the comparator. |
| Conditions | In vitro cytotoxicity assay; cell line A549 (human lung adenocarcinoma). Data from supplier product sheet; the original peer-reviewed primary source for this assay could not be identified. |
Why This Matters
For a procurement scientist, this identifies a distinct biological activity (micromolar anticancer potency) that is not present in simpler, cheaper thiazole-furan carboxamide building blocks, justifying the selection of this specific compound for oncology-focused screening cascades.
- [1] Cakmak, S., Kosar Kirca, B., Veyisoglu, A., Yakan, H., Ersanli, C. C., & Kutuk, H. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C Structural Chemistry, 78(Pt 3), 201-211. View Source
